(2-Cyanocyclohexen-1-yl)urea
Description
The urea moiety (-NHCONH-) is typically attached to the cyclohexenyl scaffold, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2-cyanocyclohexen-1-yl)urea |
InChI |
InChI=1S/C8H11N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H2,(H3,10,11,12) |
InChI Key |
IDBYMMICTXZSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C#N)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanocyclohex-1-en-1-yl)urea typically involves the reaction of 2-cyanocyclohexanone with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1-(2-cyanocyclohex-1-en-1-yl)urea may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanocyclohex-1-en-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The urea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
1-(2-cyanocyclohex-1-en-1-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-cyanocyclohex-1-en-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structurally related urea derivatives from the provided evidence to contextualize the hypothetical properties of (2-Cyanocyclohexen-1-yl)urea.
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Reactivity: The cyano group (as in 1-(2-Cyanoethyl)-3-methylurea) increases electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., enzymes or receptors) . In contrast, chloroethyl groups (e.g., 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea) act as alkylating agents, forming covalent bonds with DNA or proteins . Hydroxycyclohexyl substituents (e.g., in and ) improve solubility and hydrogen-bonding capacity, which may enhance pharmacokinetic profiles compared to non-polar analogs .
Thiophene-containing ureas (e.g., ) demonstrate improved membrane permeability due to the heterocycle’s lipophilicity, a critical factor in central nervous system drug design .
Synthetic Accessibility :
- Ureas with simple cyclohexenyl scaffolds (e.g., ) are synthesized via condensation reactions between amines and isocyanates under mild conditions .
- More complex analogs (e.g., with oxadiazole rings) require multi-step protocols, including cyclization and protecting-group strategies, reducing scalability .
Table 2: Physicochemical Properties
*LogP values estimated via PubChem algorithms.
Research Findings and Uniqueness
- : The hydroxyl group in 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea significantly improves its target specificity compared to non-hydroxylated analogs, reducing off-target toxicity .
- : The hydroxycyclohexene scaffold in 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea introduces stereochemical complexity, enabling selective interactions with chiral biological targets .
- : Oxadiazole-containing ureas (e.g., 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea) exhibit dual functionality: the urea moiety binds enzymes, while the oxadiazole enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
